molecular formula C27H46O2 B592314 10,12-Pentacosadiynoic Acid Ethyl Ester CAS No. 1609328-15-5

10,12-Pentacosadiynoic Acid Ethyl Ester

Cat. No.: B592314
CAS No.: 1609328-15-5
M. Wt: 402.663
InChI Key: RSISYIOWXSUHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,12-Pentacosadiynoic Acid Ethyl Ester is a derivative of 10,12-pentacosadiynoic acid (PCDA), a diacetylene-containing fatty acid known for its photopolymerization properties . The ethyl ester form replaces the carboxylic acid group (–COOH) of PCDA with an ethyl ester (–COOCH₂CH₃), enhancing stability while retaining the diyne functionality critical for cross-linking and colorimetric sensing applications . This compound is synthesized via esterification reactions, often involving carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) . Its applications span nanomaterials, biosensors, and self-assembled monolayers, leveraging its ability to form ordered structures under specific conditions .

Properties

CAS No.

1609328-15-5

Molecular Formula

C27H46O2

Molecular Weight

402.663

IUPAC Name

ethyl pentacosa-10,12-diynoate

InChI

InChI=1S/C27H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-4-2/h3-14,19-26H2,1-2H3

InChI Key

RSISYIOWXSUHNV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC

Synonyms

Ethyl Pentacosa-10,12-diynoate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,12-Pentacosadiynoic Acid Ethyl Ester typically involves the esterification of 10,12-Pentacosadiynoic Acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

10,12-Pentacosadiynoic Acid+EthanolAcid Catalyst10,12-Pentacosadiynoic Acid Ethyl Ester+Water\text{10,12-Pentacosadiynoic Acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 10,12-Pentacosadiynoic Acid+EthanolAcid Catalyst​10,12-Pentacosadiynoic Acid Ethyl Ester+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The esterification reaction is typically conducted at elevated temperatures and pressures to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

10,12-Pentacosadiynoic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacetylenic ketones or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Diacetylenic ketones or carboxylic acids.

    Reduction: Diacetylenic alcohols.

    Substitution: Various substituted diacetylenic esters.

Scientific Research Applications

10,12-Pentacosadiynoic Acid Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of lipid membranes and their properties.

    Industry: The compound is used in the production of thermochromic materials, which change color in response to temperature changes.

Mechanism of Action

The mechanism of action of 10,12-Pentacosadiynoic Acid Ethyl Ester is primarily based on its ability to undergo polymerization. When exposed to ultraviolet light, the compound can form polydiacetylene chains, which have unique optical and electronic properties. These properties make it useful in the development of sensors and other advanced materials.

Comparison with Similar Compounds

Table 1: Key Properties of 10,12-Pentacosadiynoic Acid Derivatives

Compound Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications
10,12-Pentacosadiynoic Acid (PCDA) –COOH C₂₅H₄₂O₂ 374.60 Photopolymerization, Langmuir films
10,12-Pentacosadiynoic Acid Ethyl Ester –COOCH₂CH₃ C₂₇H₄₆O₂ 402.64 Nanomaterials, biosensors (hypothesized)
PCDA-NHS Ester –COO-NHS C₂₉H₄₅NO₄ 483.67 Bioconjugation, colorimetric sensors
10,12-Pentacosadiynoic Acid Methyl Ester –COOCH₃ C₂₆H₄₄O₂ 388.62 Synthetic intermediates

Key Observations:

  • Ethyl vs. Methyl Ester : The ethyl ester has a longer alkyl chain, increasing hydrophobicity compared to the methyl ester. This may enhance lipid membrane compatibility in biosensing applications .
  • NHS Ester : The NHS-functionalized derivative enables covalent bonding with amines, making it suitable for antibody conjugation in biosensors. The ethyl ester lacks this reactivity but offers superior stability .
  • Parent Acid (PCDA) : The carboxylic acid group allows pH-dependent assembly and hydrogen bonding, whereas the ethyl ester relies on van der Waals interactions for self-assembly .

Comparison with Other Fatty Acid Ethyl Esters

Table 2: Ethyl Esters of Bioactive Fatty Acids

Compound Structure Molecular Weight (g/mol) Key Applications
This compound Diynoic acid ethyl ester 402.64 Nanomaterials, photopolymerization
Eicosapentaenoic Acid Ethyl Ester (EPA-EE) Polyunsaturated ethyl ester 330.50 Lipid metabolism regulation, hypertriglyceridemia treatment
Ethyl Pentanoate Short-chain ethyl ester 130.18 Flavoring agent, solvent

Key Observations:

  • Diynoic vs. Polyunsaturated Esters: this compound’s diyne groups enable photopolymerization, unlike EPA-EE, which is bioactive in lipid pathways .
  • Chain Length Effects: Longer alkyl chains (C25 vs. C20 in EPA-EE) increase melting points and reduce volatility, making the diynoic ester more suitable for solid-state applications .

Spectroscopic and Physical Properties

  • FTIR Analysis : The ethyl ester exhibits a characteristic ester carbonyl peak at ~1723 cm⁻¹, distinct from the carboxylic acid peak (~1689 cm⁻¹) in PCDA .
  • Stability : Ethyl esters generally exhibit greater hydrolytic stability than NHS esters, which are prone to hydrolysis in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.